Ethyl 4-(1-hydroxypropyl)benzoate
Description
Ethyl 4-(1-hydroxypropyl)benzoate is an ethyl benzoate derivative featuring a hydroxylated propyl chain at the para position of the benzene ring. This article compares this compound with four related compounds, focusing on structural features, synthesis, reactivity, and applications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 4-(1-hydroxypropyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8,11,13H,3-4H2,1-2H3 |
InChI Key |
DTTSRNBCKONNSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 4-(1-hydroxypropyl)benzoate
General Synthetic Strategy
The synthesis of this compound generally proceeds through the following key steps:
- Preparation of ethyl 4-hydroxybenzoate as the starting ester.
- Introduction of the 1-hydroxypropyl substituent at the para position via nucleophilic substitution or addition reactions.
- Purification and isolation of the target compound using solvent extraction, recrystallization, or chromatography.
Detailed Synthetic Procedures
Synthesis via Tosylate Intermediates and Alkylation
One well-documented method involves the preparation of tosylate intermediates followed by nucleophilic substitution with appropriate alkoxide or hydroxyalkyl nucleophiles:
Step 1: Tosylation of Ethyl 4-hydroxybenzoate
Ethyl 4-hydroxybenzoate is reacted with tosyl chloride in the presence of a base such as potassium carbonate in acetone at 65–70 °C for 8 to 12 hours. This reaction converts the phenolic hydroxyl group into a tosylate, which is a good leaving group for subsequent nucleophilic substitution.
Step 2: Nucleophilic Substitution with 1-Hydroxypropyl Nucleophile
The tosylate intermediate is then reacted with a nucleophile bearing a 1-hydroxypropyl group or an epoxide precursor such as oxirane derivatives. This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 70 °C) for several hours (e.g., 7 hours). The nucleophile attacks the tosylate to form this compound.
Step 3: Hydrolysis and Workup
The crude product is subjected to hydrolysis using sodium hydroxide solutions (2 M to 5 M) at elevated temperatures (up to 100 °C) to remove protecting groups or convert intermediates to the desired acid or ester forms. The reaction mixture is then neutralized with hydrochloric acid, extracted with organic solvents such as chloroform or ethyl acetate, dried over magnesium sulfate, and concentrated to yield the crude product.
Step 4: Purification
The crude product is purified by recrystallization from solvent mixtures such as petroleum ether/diethyl ether or by chromatographic techniques. The purified product exhibits characteristic melting points and spectroscopic signatures confirming its identity.
Reaction Summary Table
| Step | Reagents & Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 4-hydroxybenzoate, tosyl chloride, K2CO3, acetone, 65–70 °C, 8–12 h | Tosylation of phenol group | ~97 | High purity tosylate formed |
| 2 | Tosylate intermediate, 1-hydroxypropyl nucleophile, DMF, 70 °C, 7 h | Nucleophilic substitution | Variable | Key step for hydroxypropyl group introduction |
| 3 | NaOH (2–5 M), 100 °C, 2 h | Hydrolysis/deprotection | - | Conversion to desired ester |
| 4 | Extraction, drying, evaporation, recrystallization | Purification | Variable | Product purity >95% |
Epoxide Ring-Opening Approach
An alternative preparation involves the ring-opening of oxirane (epoxide) intermediates:
- The oxirane derivative of ethyl 4-(2-alkoxyethoxy)benzoate is synthesized first.
- This oxirane is then opened by nucleophilic attack from appropriate amines or alcohols bearing hydroxypropyl groups.
- The reaction is conducted in propan-2-ol at 80 °C for 1 hour followed by stirring at ambient temperature for up to 72 hours.
- The resulting hydroxypropyl-substituted benzoate is isolated and purified similarly.
This method offers regioselective introduction of the hydroxypropyl group and can be adapted to synthesize related derivatives with varied functionalization.
Reaction Monitoring and Characterization
- Thin Layer Chromatography (TLC): Used to monitor the progress of tosylation and substitution reactions, with retention factors (Rf) reported for intermediates and products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR spectra confirm the chemical structure, showing characteristic aromatic and aliphatic proton signals, including the hydroxypropyl moiety.
- Infrared (IR) Spectroscopy: ATR-FTIR spectra identify functional groups such as ester carbonyls, hydroxyl groups, and aromatic rings.
- Melting Point Determination: Used to assess purity and identity; typical melting points range around 120–123 °C for related intermediates.
- High Performance Liquid Chromatography (HPLC): Employed to determine purity, often exceeding 95% after purification.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with this compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(1-hydroxypropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-(1-oxopropyl)benzoic acid.
Reduction: Formation of 4-(1-hydroxypropyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used
Scientific Research Applications
Ethyl 4-(1-hydroxypropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-(1-hydroxypropyl)benzoate is primarily related to its interaction with biological membranes. It can modulate the activity of ion channels, particularly sodium channels, which are crucial for nerve impulse conduction. By binding to specific sites on these channels, it can inhibit the passage of sodium ions, thereby exerting a local anesthetic effect .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below summarizes critical differences among Ethyl 4-(1-hydroxypropyl)benzoate and its analogues:
Physicochemical and Functional Differences
- Polarity and Solubility : this compound’s hydroxyl group likely enhances water solubility compared to the hydrophobic SABA1 or ethyl 4-(3-ethoxy-3-oxopropyl)benzoate (LogP = 2.75) .
- Thermal Stability : Compound 38’s solid state (melting point 97–99°C) contrasts with Compound 39’s oily form, highlighting substituent effects on crystallinity .
- Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in resin systems, retaining stability even with additives like DPI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
